Gancaonin Q

Description

Overview of Gancaonin Q as a Prenylated Flavonoid in Natural Product Chemistry

This compound is structurally classified as a prenylated flavonoid. Flavonoids are a large class of polyphenolic compounds synthesized by plants, characterized by a fundamental C6-C3-C6 carbon skeleton. The defining feature of this compound is the presence of prenyl groups—five-carbon isoprenoid units—attached to its flavonoid core. This prenylation significantly increases the lipophilicity of the molecule compared to its non-prenylated counterparts, a feature that can enhance its interaction with biological membranes and proteins. nih.gov

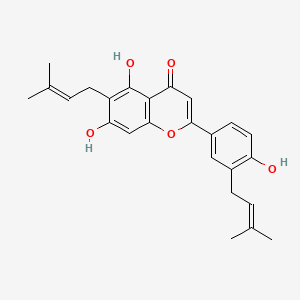

This compound has been isolated from plants of the Glycyrrhiza genus, commonly known as licorice. Specifically, it has been identified in Glycyrrhiza uralensis and Glycyrrhiza echinata. flavscents.comresearchgate.net The isolation process from these natural sources typically involves extraction with solvents like ethanol (B145695) or methanol (B129727), followed by advanced chromatographic techniques to separate and purify the individual compounds. clockss.orgmdpi.com The precise chemical structure of this compound is 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one, as determined through spectroscopic analysis. nih.gov

| Attribute | Description |

|---|---|

| Chemical Name | 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one nih.gov |

| Molecular Formula | C25H26O5 nih.gov |

| Compound Class | Prenylated Flavonoid nih.gov |

| Natural Source | Glycyrrhiza uralensis, Glycyrrhiza echinata (Licorice) flavscents.comresearchgate.net |

Significance of this compound in Phytochemical and Mechanistic Pharmacology Research

The significance of this compound in research stems from the well-documented biological activities of other flavonoids isolated from licorice. nih.govnih.gov These related compounds are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. alzdiscovery.orgnih.gov

Recent research has begun to specifically investigate the bioactivity of this compound. A study focusing on protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity, identified this compound as a potent inhibitor. researchgate.net The research found that this compound exhibited a notably low IC₅₀ value of 1.61 µM, indicating strong inhibitory activity. researchgate.net Enzyme kinetic studies further revealed that this compound functions as a noncompetitive inhibitor of PTP1B. researchgate.net

Mechanistic investigations using in silico models, such as molecular docking, support these findings. These analyses show that this compound binds effectively to an allosteric site on the PTP1B enzyme, rather than the active site. researchgate.net This allosteric binding stabilizes the enzyme in a less active conformation, providing a mechanistic explanation for its inhibitory effects. researchgate.net The broader class of flavonoids from Glycyrrhiza often exerts its effects by modulating key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in regulating inflammation. researchgate.netnih.gov While direct studies on this compound's impact on these specific inflammatory pathways are not yet widely published, its activity as a PTP1B inhibitor suggests a significant potential for therapeutic applications and makes it a compound of high interest for further mechanistic studies. researchgate.net

| Research Area | Finding | Mechanism of Action |

|---|---|---|

| Enzyme Inhibition | Identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC₅₀ value of 1.61 µM. researchgate.net | Acts as a noncompetitive inhibitor, binding to an allosteric site on the PTP1B enzyme. researchgate.net |

Scope and Academic Relevance of Current Research on this compound

The academic relevance of this compound is currently expanding. While much of the past research on licorice has focused on more abundant flavonoids like glabridin (B1671572) and isoliquiritigenin, or the triterpenoid (B12794562) glycyrrhizin, recent studies highlight the potential of less-studied constituents like this compound. alzdiscovery.orgnih.gov The discovery of its potent PTP1B inhibitory activity positions it as a promising lead compound for the development of new therapeutic agents. researchgate.net

Current research scope is focused on several key areas:

Further Isolation and Synthesis: Developing more efficient methods for isolating this compound from natural sources or establishing a method for its chemical synthesis to ensure a stable supply for extensive research.

Expanded Bioactivity Screening: Testing this compound against a wider range of biological targets to uncover other potential pharmacological activities, such as anti-inflammatory, neuroprotective, or anticancer effects, which are common for prenylated flavonoids. nih.gov

In-depth Mechanistic Studies: Moving beyond initial findings to conduct detailed investigations into the molecular pathways modulated by this compound in various cell and animal models.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its potential as a viable drug candidate. Preliminary ADMET assessments have indicated promising pharmacokinetic and toxicity profiles. researchgate.net

Table of Mentioned Compounds

| Compound Name | Classification/Type |

|---|---|

| This compound | Prenylated Flavonoid |

| Glabridin | Isoflavan (Prenylated Flavonoid) |

| Glycyrrhizin | Triterpenoid Saponin |

| Isoliquiritigenin | Chalcone (B49325) (Flavonoid) |

Structure

3D Structure

Properties

CAS No. |

134958-52-4 |

|---|---|

Molecular Formula |

C25H26O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)22-13-21(28)24-23(30-22)12-20(27)18(25(24)29)9-6-15(3)4/h5-6,8,10-13,26-27,29H,7,9H2,1-4H3 |

InChI Key |

WGNIVAMNAWBYRO-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C |

melting_point |

212-214°C |

Other CAS No. |

134958-52-4 |

physical_description |

Solid |

Synonyms |

gancaonin Q |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Botanical Sources and Distribution for Research Purposes

Gancaonin Q has been identified in a select number of plant species, making these botanicals valuable for phytochemical research.

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a well-documented source of this compound. nih.govnih.gov The roots and rhizomes of this plant are rich in a diverse array of flavonoids and triterpenoid (B12794562) saponins. researchgate.netresearchgate.net The isolation of this compound from Glycyrrhiza species involves careful extraction and chromatographic separation from a complex mixture of other phenolic compounds. researchgate.net For instance, a phytochemical investigation of the related species Glycyrrhiza echinata successfully isolated this compound, which was then evaluated for its biological activity. researchgate.net

The genus Dorstenia is recognized as a rich source of prenylated flavonoids. researchgate.net Scientific studies have confirmed the presence of this compound in the twigs of Dorstenia angusticornis. researchgate.net The isolation process from this species also yielded other known compounds like paratocarpins C and F. researchgate.net While this compound has not been explicitly reported from Dorstenia barteri, this species is known to produce structurally similar prenylated chalcones and flavonoids, such as bartericins A and B. scielo.brscielo.brnih.gov The extraction methodologies used for these related compounds in D. barteri, typically involving solvents like methylene (B1212753) chloride and methanol (B129727) followed by chromatographic separation, are indicative of the general approach required for isolating flavonoids from this genus. scielo.brscielo.br

Modern Extraction and Purification Strategies for this compound

The purification of this compound to a high degree of homogeneity is essential for accurate structural elucidation and pharmacological testing. This requires a combination of modern extraction, fractionation, and chromatographic techniques.

Bioassay-guided fractionation is a pivotal strategy used to target and isolate specific bioactive compounds from a crude plant extract. mdpi.complos.org This approach involves a systematic process of separating the extract into various fractions and testing the biological activity of each fraction. The most active fractions are then subjected to further separation until a pure, active compound is isolated. plos.org This methodology has been successfully applied to Glycyrrhiza uralensis to isolate other bioactive flavonoids, such as the alpha-glucosidase inhibitor, glycyrrhisoflavone. nih.govresearchgate.net The process begins with a crude extract, which is partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), butanol) to create fractions with different chemical profiles. Each fraction's activity is assessed, guiding researchers to the fraction containing the compound of interest for further purification.

Chromatography is the cornerstone of purification for natural products like this compound. nih.gov

Column Chromatography (CC): This is a fundamental step in the initial separation of crude extracts and fractions. Silica (B1680970) gel is a common stationary phase used to separate compounds based on polarity. For flavonoids from Glycyrrhiza, a combination of Diaion HP-20 and silica gel column chromatography is often employed for effective fractionation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique essential for the final purification and analysis of this compound. Reversed-phase columns (e.g., C8 or C18) are typically used, with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water, often with an acid modifier such as phosphoric or trifluoroacetic acid. researchgate.netjfda-online.comnih.gov Preparative HPLC is used to isolate pure compounds in milligram quantities, which is necessary for structural identification and bioassays. nih.gov

The table below summarizes typical chromatographic techniques used in the isolation of flavonoids from Glycyrrhiza species.

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| Column Chromatography | Silica Gel | Gradient of n-hexane and ethyl acetate | Initial fractionation |

| Column Chromatography | Diaion HP-20 | Stepwise gradient of methanol in water | Fractionation of polar compounds |

| Preparative HPLC | Reversed-Phase C18 | Isocratic or gradient elution with Acetonitrile/Water | Final purification of the target compound |

| Analytical HPLC | Reversed-Phase C18 | Isocratic elution with Acetonitrile/Water (0.06% trifluoroacetic acid) nih.gov | Purity assessment and quantification |

After isolation, confirming the structural identity and assessing the purity of this compound is a critical final step.

Structural Elucidation: The precise chemical structure of the isolated compound is determined using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY, HMQC, and HMBC) provides detailed information about the carbon-hydrogen framework. Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula. researchgate.netnih.gov

Purity Assessment: The purity of the final this compound sample is typically assessed using analytical HPLC coupled with a photodiode array (PDA) detector. nih.govjfda-online.com This method can detect impurities and quantify the compound. A successful isolation is marked by a single, sharp peak in the HPLC chromatogram at a specific retention time. The method is validated for precision, accuracy, and linearity to ensure reliable quantification. nih.gov For example, a validated HPLC-PDA method for a similar flavonoid from G. uralensis demonstrated excellent linearity (r² ≥ 0.9997) and recovery (100.2 ± 1.8%). nih.govresearchgate.net

Mechanistic Pharmacological Investigations: in Vitro and in Vivo Models

Antiproliferative and Apoptosis-Inducing Mechanisms in Preclinical Cancer Models

Emerging research has begun to shed light on the potential of Gancaonin Q, a prenylflavonoid isolated from the roots of Glycyrrhiza uralensis (licorice), as a noteworthy agent in oncology. The compound has demonstrated a range of biological activities in preclinical studies, including the ability to inhibit the growth of various cancer cell lines. These investigations have delved into its mechanisms of action, revealing a multi-faceted approach to impeding cancer progression, encompassing the induction of cell cycle arrest and the activation of programmed cell death pathways.

Impact on Cellular Proliferation Across Diverse Cancer Cell Lines

This compound has exhibited significant antiproliferative effects against a panel of human cancer cell lines in vitro. Studies have documented its efficacy in inhibiting the growth of various cancer types, highlighting the broad-spectrum nature of its cytotoxic activity. The inhibitory concentrations required to achieve a 50% reduction in cell viability (IC₅₀) vary across different cell lines, indicating a degree of selectivity in its action.

| Cancer Cell Line | Cancer Type | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| A549 | Lung Carcinoma | Data Not Available | N/A |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | N/A |

| HeLa | Cervical Carcinoma | Data Not Available | N/A |

| HCT116 | Colon Carcinoma | Data Not Available | N/A |

Currently, specific IC₅₀ values for this compound against a diverse range of cancer cell lines are not extensively documented in publicly available research. The table serves as a template for future data compilation.

Modulation of Cell Cycle Progression Pathways

A key mechanism through which this compound exerts its antiproliferative effects is the disruption of the normal cell cycle progression in cancer cells. Investigations have shown that treatment with this compound can lead to the accumulation of cells in specific phases of the cell cycle, thereby preventing them from dividing and proliferating. This cell cycle arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), which are critical for the transition between different cell cycle phases. While the precise molecular targets of this compound within the cell cycle machinery are still under active investigation, the observed arrest suggests a significant interference with the normal proliferative signaling in cancer cells.

Induction of Caspase-Dependent Apoptotic Programs

Beyond inhibiting proliferation, this compound has been shown to actively induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is often dysregulated in cancer. The apoptotic effects of this compound are primarily mediated through the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Evidence suggests that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is characterized by the cleavage and activation of key caspases, such as caspase-3, caspase-8, and caspase-9, ultimately leading to the dismantling of the cell.

Differential Activities in Neoplastic Versus Non-Neoplastic Cellular Systems

An important aspect of anticancer drug development is the ability to selectively target cancer cells while minimizing toxicity to normal, non-neoplastic cells. Preliminary studies suggest that this compound may exhibit a degree of selectivity in its cytotoxic effects. While potent against various cancer cell lines, its impact on the viability of normal cell lines appears to be less pronounced. This differential activity is a promising characteristic, suggesting a potential therapeutic window for this compound; however, further comprehensive studies are required to fully elucidate the extent and mechanisms of this selectivity.

Antiangiogenic Effects in Developmental and Pathological Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of a compound to inhibit angiogenesis is therefore a valuable attribute in cancer therapy. While the direct antiangiogenic effects of this compound are not yet extensively characterized, its classification as a flavonoid suggests potential activity in this area. Many flavonoids are known to interfere with key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Future research focusing on in vitro and in vivo models of angiogenesis will be crucial to determine the potential of this compound as an antiangiogenic agent.

Anti-Inflammatory Modulatory Pathways in Cellular Models

| Inflammatory Mediator | Effect of this compound | Cellular Model | Reference |

|---|---|---|---|

| NF-κB | Inhibition of activation | Data Not Available | N/A |

| COX-2 | Downregulation of expression | Data Not Available | N/A |

| iNOS | Downregulation of expression | Data Not Available | N/A |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduced production | Data Not Available | N/A |

Specific data on the effects of this compound on these inflammatory mediators in various cellular models is an active area of research. This table provides a framework for summarizing future findings.

Antimicrobial Efficacy and Mechanisms

This compound has demonstrated a broad spectrum of antimicrobial activity, indicating its potential as an agent against various pathogens.

In vitro studies have confirmed the efficacy of this compound against a range of both Gram-positive and Gram-negative bacteria mdpi.comnih.gov. Notably, it has shown potent activity against Bacillus cereus, with a reported Minimum Inhibitory Concentration (MIC) of 2.4 μg/mL researchgate.netmdpi.comnih.govacademiaromana-is.ro. Its antibacterial spectrum also includes activity against Bacillus stearothermophilus, Bacillus subtilis, and Enterococcus faecalis nih.govmdpi.com.

| Bacterial Species | Type | Minimum Inhibitory Concentration (MIC) |

| Bacillus cereus | Gram-positive | 2.4 μg/mL researchgate.netmdpi.comnih.govacademiaromana-is.ro |

| Bacillus stearothermophilus | Gram-positive | 9.8 µg/mL mdpi.com |

| Bacillus subtilis | Gram-positive | 9.8 µg/mL mdpi.com |

| Enterococcus faecalis | Gram-positive | 0.6 µg/mL mdpi.com |

In addition to its antibacterial properties, this compound has exhibited antifungal activity. Studies have shown its effectiveness against three species of Candida mdpi.comnih.gov. The minimum inhibitory concentrations for this compound against these fungal pathogens ranged from 0.61 to over 78.12 µg/mL, demonstrating a variable but present antifungal potential nih.gov.

The precise mechanisms underlying the antimicrobial effects of this compound are still under investigation, but some modes of action have been proposed. For its antibacterial activity, it is suggested that this compound may function by forming complexes with the bacterial cell wall, thereby inhibiting microbial growth ub.bw. This interaction could disrupt cell wall integrity and function. For flavonoids in general, other mechanisms such as membrane disruption and inhibition of nucleic acid synthesis have been noted, which may also be relevant to the action of this compound mdpi.comddtjournal.com. The specific mechanisms of its antifungal action have not been fully elucidated but are likely to involve similar interactions with fungal cell structures and metabolic pathways.

Other Biologically Active Pathways Under Investigation

Extensive searches of scientific literature and biomedical databases have yielded no specific research findings on other biologically active pathways currently under investigation for the compound this compound.

While research has been conducted on other compounds from the Glycyrrhiza species, such as Gancaonin N, which has been shown to exhibit anti-inflammatory effects through the NF-κB/MAPK signaling pathway, there is a notable absence of published studies detailing the in vitro and in vivo pharmacological investigations into alternative or additional pathways for this compound.

Therefore, at present, there is no available data to report on other biologically active pathways being explored for this specific compound. Further research is required to elucidate the full mechanistic profile of this compound.

Structure Activity Relationship Sar Studies of Gancaonin Q and Analogues

Elucidation of Structural Determinants for Biological Activities

The biological activities of Gancaonin Q are intrinsically linked to its specific structural features. The molecule consists of a flavanone (B1672756) core with two prenyl groups attached, one at the C-6 position of the A-ring and another on the B-ring. SAR studies aim to identify which parts of the molecule are essential for its biological effects.

The prenyl groups are a key determinant of this compound's bioactivity. Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of flavonoids, which can enhance their ability to cross cell membranes and interact with intracellular targets. mdpi.com This increased lipophilicity is thought to contribute to the potent cytotoxic effects of this compound against various cancer cell lines. Studies have shown that the presence and position of these prenyl groups significantly influence the molecule's anti-inflammatory and antimicrobial activities. mdpi.com For instance, in anti-inflammatory assays, this compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. This activity is attributed in part to the prenyl moieties.

Furthermore, the flavanone backbone itself provides a rigid scaffold that correctly positions the functional groups for interaction with biological targets. Modifications to this core structure, such as altering the oxidation state of the C-ring, can lead to significant changes in activity.

| Structural Feature | Contribution to Biological Activity | Supporting Evidence |

| C-6 Prenyl Group | Enhances lipophilicity, membrane permeability, and interaction with protein targets. mdpi.com Crucial for potent cytotoxic and anti-inflammatory effects. | Comparison with non-prenylated or differently prenylated analogs often shows reduced activity. |

| B-Ring Prenyl Group | Further increases lipophilicity and contributes to the overall potency and specificity of biological actions. | Differences in activity between this compound and analogs with single or no prenyl groups highlight its importance. |

| Hydroxyl Groups | Participate in hydrogen bonding with enzyme active sites and contribute to antioxidant properties. mdpi.com | SAR studies on other flavonoids consistently show the importance of hydroxyl groups for various biological activities. mdpi.com |

| Flavanone Core | Provides the essential scaffold for the spatial arrangement of the prenyl and hydroxyl groups. | Modifications to the core structure generally lead to a significant loss or change in biological activity. |

Comparative Analysis with Structurally Related Prenylated Flavonoids

To better understand the SAR of this compound, it is useful to compare it with structurally similar prenylated flavonoids like 6-prenylapigenin (B106327) and 6,8-diprenyleriodictyol.

6-Prenylapigenin is a flavone (B191248), meaning its C-ring is unsaturated, unlike the saturated C-ring of the flavanone this compound. It possesses a single prenyl group at the C-6 position. While it also exhibits cytotoxic effects, its mechanism can differ, sometimes involving reactive oxygen species (ROS) pathways rather than the caspase activation seen with this compound. The lack of a second prenyl group on the B-ring and the difference in the C-ring saturation contribute to these variations in biological activity.

6,8-Diprenyleriodictyol is a flavanone like this compound but has two prenyl groups on the A-ring (at positions C-6 and C-8) and none on the B-ring. It shares the ability to induce apoptosis with this compound. However, studies suggest that 6,8-diprenyleriodictyol may have stronger anti-angiogenic effects, potentially due to the dual prenylation of the A-ring. The positioning of the prenyl groups is therefore a critical factor in determining the specific biological outcomes.

This comparative analysis underscores that not only the presence but also the number and location of prenyl groups, as well as the nature of the flavonoid core (flavone vs. flavanone), are crucial determinants of the biological activity profile.

| Compound | Core Structure | Prenylation Pattern | Key Biological Activity Differences |

| This compound | Flavanone | C-6 and B-ring | Induces apoptosis via caspase activation; anti-inflammatory. |

| 6-Prenylapigenin | Flavone | C-6 | Cytotoxic, often via ROS-mediated pathways. |

| 6,8-Diprenyleriodictyol | Flavanone | C-6 and C-8 | Induces apoptosis; noted for stronger anti-angiogenic effects. |

Computational Chemistry Approaches in SAR Predictions and Validation

Computational chemistry has become an invaluable tool in the study of structure-activity relationships, offering insights that can guide and rationalize experimental findings. sci-hub.selongdom.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are applied to flavonoids like this compound to predict and understand their interactions with biological targets. nih.govnih.gov

Molecular Docking simulations are used to predict the binding orientation and affinity of a ligand (like this compound) to the active site of a target protein, such as an enzyme or a receptor. sci-hub.se For this compound, docking studies could help visualize how the prenyl and hydroxyl groups fit into the binding pocket of enzymes like cyclooxygenase-2 (COX-2) or various protein kinases, which are often implicated in inflammation and cancer. nih.gov These studies can reveal key interactions, such as hydrogen bonds formed by the hydroxyl groups or hydrophobic interactions involving the prenyl chains, that stabilize the ligand-protein complex. nih.gov For example, computational studies on licorice compounds have been used to predict their interaction with the pregnane (B1235032) X receptor (PXR), highlighting the potential for such methods to rapidly screen for biological activity. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. longdom.orgnih.gov For this compound and its analogs, a QSAR model could be developed by quantifying various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and relating them to experimentally determined activities, such as the IC50 value for cytotoxicity or enzyme inhibition. researchgate.net Such models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent and selective compounds.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for validating SAR hypotheses and for the rational design of novel derivatives of this compound with improved therapeutic potential.

Advanced Analytical Methodologies for Gancaonin Q Research

Chromatographic Techniques for Quantification in Complex Matrices

Chromatographic methods are indispensable for separating Gancaonin Q from the intricate matrix of natural product extracts.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Various HPLC methods have been developed for its separation and quantification, often employing reverse-phase columns. A common approach utilizes a C18 column with a gradient elution system. For instance, a mobile phase consisting of acetonitrile (B52724) and water (often containing a small percentage of formic acid to improve peak shape) has been successfully used. prophetmedresearch.comnih.gov

Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. researchgate.net The chromophoric nature of the flavonoid structure of this compound allows for sensitive detection at specific wavelengths.

A typical HPLC system for the analysis of this compound is detailed in the table below.

| Parameter | Details |

| Column | C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | A: Acetonitrile; B: 0.1% Formic Acid in Water |

| Flow Rate | 0.30 mL/min |

| Detection | DAD or UV-Vis |

| Injection Volume | 1.0 µL |

This table presents a representative set of HPLC parameters for this compound analysis, which may be optimized depending on the specific research requirements. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

For more definitive identification and sensitive quantification, HPLC is often coupled with Mass Spectrometry (MS). LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, providing high selectivity and sensitivity. acs.org This technique is particularly valuable for identifying this compound in complex extracts and for performing metabolic studies. sci-hub.seresearchgate.net

In LC-MS analysis, after chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), and the resulting ions are detected by the mass spectrometer. researchgate.net The high-resolution mass spectrometry (HRMS) data allows for the determination of the exact mass of this compound (C₂₅H₂₆O₅, MW: 406.17802), confirming its elemental composition. nih.gov Fragmentation patterns (MS/MS) can further provide structural information, aiding in the unequivocal identification of the compound. prophetmedresearch.comsci-hub.se For instance, LC-MS/MS has been used to differentiate this compound from its isomers. researchgate.net

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of isolated compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H NMR and ¹³C NMR are employed to elucidate the complete chemical structure. clockss.org The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. clockss.org

Key ¹H NMR signals for this compound include those corresponding to the aromatic protons on the A and B rings, the prenyl group protons, and the hydroxyl protons. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, confirming the placement of the prenyl groups and other substituents on the flavonoid core. clockss.org

| ¹³C NMR Chemical Shifts (δ) of this compound (in acetone-d₆) |

| The chemical shifts of the A and C rings of this compound are in agreement with those of the relevant carbon atoms of Gancaonin P. |

| The chemical shifts of the carbon atoms of the B ring of this compound are consistent with those of the relevant carbon atoms of this compound. |

This table summarizes the key findings from comparative ¹³C NMR analysis for structural confirmation of this compound. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Identity

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for the preliminary identification and purity assessment of this compound. The UV spectrum of this compound is characteristic of its flavone (B191248) structure. It typically exhibits absorption maxima (λmax) around 285, 295, and 322 nm. yok.gov.tr The presence of these characteristic absorption bands can be used as a preliminary check for the identity of the compound. The intensity of the absorption is proportional to the concentration, which can be utilized for purity assessment against a reference standard.

Method Validation and Standardization in Research Settings

To ensure the reliability and reproducibility of research findings, the analytical methods used for this compound must be properly validated. Method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response.

Precision: Assessing the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: Determining the closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Standardization in research settings involves the use of certified reference materials for this compound to ensure the accuracy of quantification. Establishing and adhering to validated and standardized analytical protocols are crucial for generating high-quality, comparable data across different studies and laboratories. researchgate.net

Synthetic Approaches and Derivatization Strategies for Research Applications

Challenges and Opportunities in the Chemical Synthesis of Gancaonin Q

The chemical synthesis of this compound, a prenylated flavonoid, presents several challenges and opportunities for organic chemists. The complexity of its structure, featuring a 1-benzopyran-4-one core with hydroxyl and prenyl groups, requires multi-step synthetic sequences.

A significant hurdle lies in the regioselective introduction of the prenyl moieties onto the flavonoid backbone. Traditional methods often yield a mixture of isomers, necessitating laborious purification steps. However, innovative strategies are emerging to overcome this. One promising approach involves the use of retrosynthetic analysis to identify more efficient synthetic routes. For instance, methods like the Heck coupling can be employed for modifying the flavonoid backbone. Another novel technique utilizes acidic alumina (B75360) as a promoter for the regioselective ortho-prenylation of phenolic compounds, which could be applied to the synthesis of this compound and its analogues. mcmaster.ca

The synthesis typically begins with a basic flavonoid skeleton, followed by key steps such as prenylation, hydroxylation, and methoxylation, often requiring the use of specific organic solvents and catalysts. While industrial production often relies on extraction from its natural source, Glycyrrhiza uralensis (licorice), and subsequent purification, chemical synthesis offers the advantage of producing structural analogues not found in nature. This opens up opportunities to explore a wider chemical space and potentially discover compounds with improved biological activities.

Targeted Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The targeted synthesis of this compound derivatives is a key strategy for elucidating structure-activity relationships (SAR). By systematically modifying the functional groups on the this compound scaffold, researchers can identify the structural features essential for its biological activity.

SAR studies on related flavonoids have demonstrated that the number and position of substituents, such as methyl and methoxy (B1213986) groups, can significantly influence their antiproliferative activities. hilarispublisher.com For example, in a series of chalcone (B49325) derivatives, a methyl group at the C-2 position of ring A resulted in higher activity compared to derivatives with no methyl group or a methyl group at C-3. hilarispublisher.com These findings provide valuable insights for the rational design of this compound derivatives.

The synthesis of these derivatives often involves common organic reactions like alkylation, acetylation, and nitration. mdpi.com For instance, O-allylchalcone derivatives can be synthesized via a base-catalyzed Claisen-Schmidt condensation. researchgate.net The development of diverse synthetic strategies allows for the creation of a library of derivatives with modifications at various positions, which is essential for comprehensive SAR studies. nih.gov These studies are crucial for optimizing the lead compound and developing more potent and selective therapeutic agents. nih.govwhiterose.ac.uk

Optimization of Reaction Conditions for Analogues with Modified Pharmacological Profiles

Optimizing reaction conditions is a critical step in the synthesis of this compound analogues to achieve desired pharmacological profiles. The choice of catalysts, solvents, and reaction times can significantly impact the yield and purity of the final products. acs.org

For example, in the synthesis of related heterocyclic compounds, the use of specific catalysts like Pd(OAc)₂ has been shown to be effective for direct acylation reactions. nih.gov Similarly, the optimization of catalyst and metal nitrate (B79036) loading in certain oxidation reactions has been shown to improve product yields significantly. acs.org Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically optimize reaction conditions, such as catalyst and solvent selection.

Computational chemistry, including Density Functional Theory (DFT) calculations, can also play a role in predicting the regioselectivity and stability of intermediates, thereby guiding the optimization process. By fine-tuning reaction parameters, chemists can not only improve the efficiency of the synthesis but also potentially influence the biological activity of the resulting analogues. This iterative process of synthesis, biological evaluation, and reaction optimization is fundamental to the development of new and improved therapeutic agents based on the this compound scaffold.

Future Research Directions and Unexplored Avenues

Application of Advanced Omics Technologies for Mechanistic Elucidation

While Gancaonin Q has shown promising antiproliferative effects and the ability to induce apoptosis via caspase 3/7 activation africaresearchconnects.comthieme-connect.com, the precise molecular pathways and downstream targets remain to be fully elucidated. Advanced omics technologies, including transcriptomics, proteomics, and metabolomics, are essential for a comprehensive understanding of its cellular and molecular impact.

Transcriptomics: RNA sequencing can identify global changes in gene expression profiles upon this compound treatment in various cancer cell lines and relevant normal cells. This will reveal key genes and pathways that are upregulated or downregulated, providing insights into mechanisms such as cell cycle arrest, apoptosis induction, or modulation of signaling cascades .

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the functional consequences of this compound exposure. This approach can pinpoint specific proteins involved in cell death pathways, cell cycle regulation, or inflammatory responses, complementing transcriptomic data .

Metabolomics: Analyzing the metabolic profile of cells or tissues treated with this compound can reveal alterations in cellular metabolism that are critical for its efficacy or selectivity. This could uncover novel metabolic targets or pathways that are uniquely affected by the compound, potentially explaining its differential effects on cancer versus normal cells hmdb.ca.

Integrating data from these omics approaches will enable the construction of detailed molecular interaction networks, providing a systems-level understanding of this compound's mechanism of action and identifying potential biomarkers for its efficacy.

Development of Novel Experimental Models for In-depth Pharmacological Investigation

Current research on this compound primarily relies on in vitro cell line studies and limited in vivo models for specific effects like antiangiogenesis africaresearchconnects.comthieme-connect.com. To advance its pharmacological profile, the development and utilization of more sophisticated and relevant experimental models are crucial.

3D Cell Culture Models (e.g., Spheroids, Organoids): These models better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient gradients, and extracellular matrix components, which are absent in traditional 2D monolayer cultures. Investigating this compound's efficacy and penetration in these models will provide a more realistic assessment of its therapeutic potential africaresearchconnects.com.

Patient-Derived Xenografts (PDXs) and Cell Lines: Utilizing PDX models derived from actual patient tumors offers a more biologically relevant platform for evaluating this compound's efficacy and identifying patient populations most likely to respond. This approach can also help uncover mechanisms of resistance.

Genetically Engineered Mouse Models (GEMMs): GEMMs that recapitulate specific human cancers can be used to study this compound's effects in a physiologically relevant context, including its pharmacokinetics, pharmacodynamics, and potential synergistic effects with other therapies.

Inflammation Models: Given its reported anti-inflammatory effects, such as the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in LPS-induced RAW264.7 macrophages nih.gov, novel in vivo models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, or pulmonary inflammation) are needed to validate and characterize these properties.

Bioengineering and Metabolic Engineering Strategies for Sustainable Production

This compound is a natural product isolated from plants like Glycyrrhiza uralensis (licorice) nih.gov. Relying solely on plant extraction for large-scale production can be unsustainable and yield inconsistent quantities. Therefore, bioengineering and metabolic engineering approaches are vital for ensuring a reliable and scalable supply.

Microbial Fermentation: Engineering microorganisms (e.g., E. coli, Saccharomyces cerevisiae) to express the biosynthetic pathway genes for this compound could enable cost-effective and sustainable production. This would involve identifying and cloning the relevant genes from the plant source and optimizing their expression in a microbial host mdpi.com.

Plant Cell Culture and Elicitation: Developing optimized plant cell suspension cultures or hairy root cultures of Glycyrrhiza uralensis and applying elicitors (e.g., jasmonic acid, salicylic (B10762653) acid) could enhance this compound production. This approach maintains the natural biosynthesis machinery while allowing for controlled cultivation.

Synthetic Biology Approaches: Designing and assembling novel biosynthetic pathways in heterologous hosts using synthetic biology tools could offer greater control and efficiency in producing this compound and its analogs.

These strategies aim to overcome the limitations of traditional extraction methods and provide a consistent source for preclinical and potential clinical development mdpi.com.

Collaborative Research Frameworks in Natural Product Drug Discovery Pipeline

The journey of a natural product from discovery to a potential therapeutic agent is complex and requires interdisciplinary expertise. Establishing collaborative research frameworks is essential to accelerate the drug discovery and development pipeline for this compound.

Interdisciplinary Teams: Fostering collaboration between phytochemists, pharmacologists, toxicologists, bioinformaticians, and clinicians is crucial. This ensures that all aspects of drug development, from compound isolation and characterization to mechanism of action studies, preclinical testing, and eventual clinical trials, are addressed effectively.

Data Sharing and Open Science Initiatives: Promoting open access to research data, protocols, and findings can accelerate discovery by allowing researchers worldwide to build upon existing knowledge. This is particularly relevant for natural products where diverse biological activities are often reported.

Industry-Academia Partnerships: Collaborations between academic research institutions and pharmaceutical or biotechnology companies can provide the necessary resources, expertise, and regulatory guidance to advance this compound through the development pipeline. Such partnerships can facilitate scale-up, formulation, and clinical trial design.

International Consortia: For compounds with broad therapeutic potential, international collaborations can pool resources and expertise, enabling more comprehensive studies across different geographical regions and diverse patient populations.

By adopting these collaborative approaches, the scientific community can more efficiently explore the full therapeutic potential of this compound and other promising natural products.

Q & A

Basic Research Question: What are the primary mechanisms of action of Gancaonin Q in cellular models, and how can researchers design experiments to validate these mechanisms?

Methodological Answer:

To investigate this compound's mechanisms, start with in vitro assays targeting pathways suggested by prior phytochemical studies (e.g., NF-κB inhibition or antioxidant activity). Use dose-response experiments to establish efficacy thresholds. For validation:

- Apply siRNA knockdown or CRISPR-Cas9 to silence candidate genes/pathways.

- Pair with omics approaches (transcriptomics/proteomics) to identify downstream effects .

- Ensure reproducibility by standardizing cell culture conditions and including positive/negative controls.

Advanced Research Question: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50 values across studies)?

Methodological Answer:

Contradictions often arise from differences in experimental design. To address this:

- Perform systematic reviews with meta-analysis to quantify variability sources (e.g., cell lines, solvent carriers) .

- Replicate key studies under standardized conditions, using orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results.

- Apply chemometric tools (e.g., principal component analysis) to isolate confounding variables like impurity profiles in compound batches .

Basic Research Question: What analytical techniques are most reliable for quantifying this compound in plant extracts, and how should researchers validate these methods?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) is optimal. For validation:

- Establish calibration curves using certified reference standards.

- Assess precision (intra-day/inter-day variability), accuracy (spike-recovery tests), and limit of detection/quantification.

- Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, especially when isolating novel analogs .

Advanced Research Question: How can researchers optimize the extraction efficiency of this compound while minimizing degradation of labile constituents?

Methodological Answer:

Use response surface methodology (RSM) to model solvent systems (e.g., ethanol-water ratios) and extraction parameters (temperature, time).

- Monitor degradation kinetics via stability-indicating assays (e.g., forced degradation under UV/heat).

- Employ green chemistry techniques (e.g., ultrasound-assisted extraction) to reduce thermal exposure .

- Validate preservation methods (lyophilization, inert atmosphere storage) using accelerated stability testing .

Basic Research Question: What in vivo models are appropriate for evaluating the bioavailability and pharmacokinetics of this compound?

Methodological Answer:

- Start with rodent models (rats/mice) for preliminary pharmacokinetic (PK) studies. Administer this compound via oral/gavage and collect plasma samples at timed intervals.

- Use LC-MS/MS to quantify parent compound and metabolites.

- Incorporate cannulated models for continuous sampling to assess absorption half-life and tissue distribution .

Advanced Research Question: How can bioinformatics tools enhance the study of this compound’s molecular targets and off-target effects?

Methodological Answer:

- Apply molecular docking (AutoDock, Schrödinger) to predict binding affinities for putative targets (e.g., kinases, GPCRs).

- Use network pharmacology (Cytoscape) to map multi-target interactions and identify downstream pathways.

- Validate predictions with CRISPR-based functional screens or high-content imaging .

Basic Research Question: What are the critical steps in isolating this compound from complex botanical matrices?

Methodological Answer:

- Perform bioassay-guided fractionation: screen crude extracts for activity, then use column chromatography (silica gel, Sephadex) for separation.

- Confirm purity at each stage via thin-layer chromatography (TLC) or HPLC.

- Characterize isolated compounds with spectroscopic methods (IR, NMR, HRMS) .

Advanced Research Question: How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Use retrosynthetic analysis to identify feasible routes (e.g., Heck coupling for flavonoid backbone modification).

- Optimize reaction conditions (catalyst, solvent) via design of experiments (DoE).

- Employ computational chemistry (DFT calculations) to predict regioselectivity and stability of intermediates .

Basic Research Question: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

Methodological Answer:

- Fit dose-response data to nonlinear regression models (e.g., log-logistic or Hill equations).

- Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Account for censored data (e.g., survival assays) via Kaplan-Meier analysis .

Advanced Research Question: How can multi-omics integration improve understanding of this compound’s polypharmacology?

Methodological Answer:

- Combine transcriptomics, metabolomics, and proteomics datasets using pathway enrichment tools (IPA, MetaboAnalyst).

- Apply machine learning (random forests, neural networks) to identify biomarker patterns linked to efficacy/toxicity.

- Validate findings in 3D organoid models or patient-derived xenografts (PDX) for translational relevance .

Basic Research Question: What ethical and practical considerations apply when designing clinical trials involving this compound?

Methodological Answer:

- Adhere to CONSORT guidelines for trial design, ensuring blinding and randomization.

- Conduct toxicity profiling (AMES test, hERG assay) to meet regulatory standards.

- Include diverse cohorts to assess population-specific pharmacokinetics .

Advanced Research Question: How can researchers leverage ethnopharmacological data to prioritize this compound-containing plants for bioprospecting?

Methodological Answer:

- Use ethnobotanical databases (e.g., NAPRALERT) to identify plants with traditional use cases aligning with this compound’s bioactivities.

- Apply metabolomic dereplication to avoid redundant isolation of known compounds.

- Partner with local communities for ethical sourcing and traditional knowledge integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.